N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16334441
InChI: InChI=1S/C18H13Cl2N3O2/c19-11-7-12(20)9-13(8-11)21-17(24)10-3-4-14-15(6-10)22-16-2-1-5-23(16)18(14)25/h3-4,6-9H,1-2,5H2,(H,21,24)
SMILES:
Molecular Formula: C18H13Cl2N3O2
Molecular Weight: 374.2 g/mol

N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

CAS No.:

Cat. No.: VC16334441

Molecular Formula: C18H13Cl2N3O2

Molecular Weight: 374.2 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide -

Specification

Molecular Formula C18H13Cl2N3O2
Molecular Weight 374.2 g/mol
IUPAC Name N-(3,5-dichlorophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide
Standard InChI InChI=1S/C18H13Cl2N3O2/c19-11-7-12(20)9-13(8-11)21-17(24)10-3-4-14-15(6-10)22-16-2-1-5-23(16)18(14)25/h3-4,6-9H,1-2,5H2,(H,21,24)
Standard InChI Key RBJPTRAGKWERPX-UHFFFAOYSA-N
Canonical SMILES C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)C(=O)N2C1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a bicyclic tetrahydropyrroloquinazoline system with a 3,5-dichlorophenyl carboxamide substituent. The pyrroloquinazoline core features a partially saturated pyrrole ring fused to a quinazoline moiety, while the amide linkage at position 6 introduces conformational rigidity. Key functional groups include:

  • Carbonyl group (C=O) at position 9, which may participate in hydrogen bonding.

  • Chlorine atoms at meta positions on the phenyl ring, enhancing lipophilicity and electronic effects.

The IUPAC name, N-(3,5-dichlorophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide, reflects its systematic orientation.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC18H13Cl2N3O2\text{C}_{18}\text{H}_{13}\text{Cl}_2\text{N}_3\text{O}_2
Molecular Weight374.2 g/mol
Canonical SMILESC1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)C(=O)N2C1
InChI KeyRBJPTRAGKWERPX-UHFFFAOYSA-N

Physicochemical Characteristics

The dichlorophenyl group contributes to a logP value indicative of moderate lipophilicity, suggesting balanced membrane permeability. The amide and carbonyl groups enhance solubility in polar aprotic solvents, though aqueous solubility remains limited.

Synthetic Pathways

Retrosynthetic Analysis

The synthesis involves constructing the pyrroloquinazoline core followed by functionalization at position 6. A plausible route includes:

  • Quinazoline Precursor Formation: Cyclocondensation of anthranilic acid derivatives with carbonyl compounds.

  • Pyrrole Ring Annulation: Intramolecular cyclization using proline analogs or γ-lactams.

  • Carboxamide Coupling: Reaction of the quinazoline intermediate with 3,5-dichlorophenyl isocyanate.

Key Challenges

  • Regioselectivity: Ensuring proper orientation during cyclization.

  • Stability of Intermediates: The carbonyl group may necessitate protective strategies.

Biological Activity and Mechanisms

Enzyme Inhibition

Compounds with pyrroloquinazoline scaffolds exhibit inhibitory effects on kinases and phosphodiesterases. The dichlorophenyl group may enhance binding affinity to hydrophobic enzyme pockets.

Pharmacological Applications

Drug Development Prospects

The compound’s modular structure allows derivatization for optimizing pharmacokinetics. Potential applications include:

  • Anti-inflammatory Agents: Targeting COX-2 or PDE4.

  • Anticancer Therapeutics: Combination therapies with DNA-damaging agents.

Limitations

  • Bioavailability: Poor aqueous solubility may limit oral administration.

  • Metabolic Stability: Chlorine atoms may slow hepatic clearance.

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